Cas no 77894-88-3 (1-methyl-6-nitro-1h-indazol-3-amine)
1-methyl-6-nitro-1h-indazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-6-nitro-1h-indazol-3-amine
- MFCD11847100
- F70853
- 1-methyl-6-nitroindazol-3-amine
- DB-147765
- 77894-88-3
-
- Inchi: 1S/C8H8N4O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10)
- InChI Key: LGMIERNQDUPBMK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2C(N)=NN(C)C=2C=1)=O
Computed Properties
- Exact Mass: 192.06472551g/mol
- Monoisotopic Mass: 192.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 89.7Ų
1-methyl-6-nitro-1h-indazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB591585-100mg |
1-Methyl-6-nitro-1H-indazol-3-amine; . |
77894-88-3 | 100mg |
€866.00 | 2024-07-24 | ||
| abcr | AB591585-250mg |
1-Methyl-6-nitro-1H-indazol-3-amine; . |
77894-88-3 | 250mg |
€1410.00 | 2024-07-24 | ||
| Ambeed | A1930833-100mg |
1-Methyl-6-nitro-1H-indazol-3-amine |
77894-88-3 | 98% | 100mg |
$827.0 | 2025-04-17 | |
| Ambeed | A1930833-250mg |
1-Methyl-6-nitro-1H-indazol-3-amine |
77894-88-3 | 98% | 250mg |
$1375.0 | 2025-04-17 |
1-methyl-6-nitro-1h-indazol-3-amine Suppliers
1-methyl-6-nitro-1h-indazol-3-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-methyl-6-nitro-1h-indazol-3-amine
Research Brief on 1-Methyl-6-nitro-1H-indazol-3-amine (CAS: 77894-88-3): Recent Advances and Applications
1-Methyl-6-nitro-1H-indazol-3-amine (CAS: 77894-88-3) is a nitro-substituted indazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutic modalities. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1-methyl-6-nitro-1H-indazol-3-amine as a precursor in the synthesis of selective kinase inhibitors targeting aberrant signaling pathways in cancer. The compound's nitro group was found to be critical for binding affinity, while the methylamine moiety facilitated interactions with hydrophobic pockets in the kinase domain. Computational docking studies supported these observations, revealing a unique binding mode that could be exploited for further optimization.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of 1-methyl-6-nitro-1H-indazol-3-amine exhibited potent activity against drug-resistant strains of Staphylococcus aureus. The nitro group's redox activity was implicated in generating reactive oxygen species within bacterial cells, leading to oxidative stress and cell death. This mechanism presents a promising avenue for combating antibiotic resistance.
From a synthetic chemistry perspective, recent advances have focused on greener methodologies for producing 1-methyl-6-nitro-1H-indazol-3-amine. A 2024 paper in Organic Process Research & Development described a microwave-assisted synthesis that reduced reaction times from 12 hours to 30 minutes while maintaining yields above 85%. This innovation addresses previous scalability challenges and could facilitate broader adoption in industrial settings.
Pharmacokinetic studies have also progressed, with a multinational collaboration reporting improved metabolic stability of 1-methyl-6-nitro-1H-indazol-3-amine derivatives through strategic fluorination. The modified compounds showed enhanced oral bioavailability in rodent models while retaining their target engagement, as detailed in a recent ACS Pharmacology & Translational Science publication.
Looking forward, the versatility of 1-methyl-6-nitro-1H-indazol-3-amine continues to inspire novel applications. Current clinical trials are investigating its derivatives as potential treatments for inflammatory disorders, leveraging the compound's ability to modulate NF-κB signaling. Additionally, its fluorescent properties are being explored for diagnostic imaging applications, demonstrating the broad utility of this molecular scaffold in biomedical research.
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